molecular formula C18H26O6 B1644439 8-Hydroxy-9,10-diisobutyryloxythymol CAS No. 22518-08-7

8-Hydroxy-9,10-diisobutyryloxythymol

Cat. No.: B1644439
CAS No.: 22518-08-7
M. Wt: 338.4 g/mol
InChI Key: OQYPKKAXTUWISE-UHFFFAOYSA-N
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Description

8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid compound known for its antibacterial properties. It is derived from plants and has shown effectiveness against various bacterial strains, including Staphylococcus aureus, Shigella flexneri, and Salmonella paratyphi-B.

Biochemical Analysis

Biochemical Properties

8-Hydroxy-9,10-diisobutyryloxythymol has been found to exhibit antibacterial properties against S. aureus, S. flexneri, and S. paratyphi-B with MIC values of 6.25 μg/mL

Cellular Effects

The cellular effects of this compound are primarily related to its antibacterial activity . It has been shown to be effective against S. aureus, S. flexneri, and S. paratyphi-B

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through organic synthesis methods involving the reaction of thymol with isobutyric anhydride in the presence of a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced reactors and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-9,10-diisobutyryloxythymol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, which may have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, 8-Hydroxy-9,10-diisobutyryloxythymol is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, it is used to study antibacterial properties and mechanisms of action against different bacterial strains.

Industry: In the industry, it is used in the formulation of antibacterial agents and preservatives in various products.

Comparison with Similar Compounds

  • Thymol

  • Carvacrol

  • Eugenol

Uniqueness: 8-Hydroxy-9,10-diisobutyryloxythymol is unique due to its specific structural modifications, which enhance its antibacterial activity compared to its analogs.

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Properties

IUPAC Name

[2-hydroxy-2-(2-hydroxy-4-methylphenyl)-3-(2-methylpropanoyloxy)propyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-11(2)16(20)23-9-18(22,10-24-17(21)12(3)4)14-7-6-13(5)8-15(14)19/h6-8,11-12,19,22H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPKKAXTUWISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(COC(=O)C(C)C)(COC(=O)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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